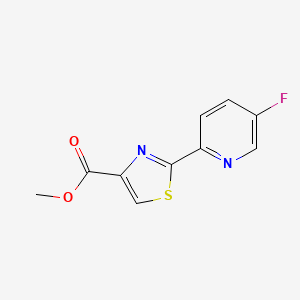

Methyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate

Description

Properties

Molecular Formula |

C10H7FN2O2S |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

methyl 2-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C10H7FN2O2S/c1-15-10(14)8-5-16-9(13-8)7-3-2-6(11)4-12-7/h2-5H,1H3 |

InChI Key |

MFHZVXHJQLTVCG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=NC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate

General Synthetic Strategy

The preparation of this compound generally involves three key steps:

- Formation of the thiazole ring : Typically achieved via cyclization reactions involving α-haloketones or α-haloesters with thiourea or thioamide derivatives.

- Introduction of the 5-fluoropyridin-2-yl substituent : Often via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination using halogenated pyridines.

- Esterification or methylation : To install the methyl carboxylate group at the 4-position of the thiazole ring.

Specific Preparation Routes

Cyclization and Ester Formation

A common route starts with a 2-bromo-5-fluoropyridine derivative reacting with a thiazole precursor or its equivalent. For example, the thiazole ring can be constructed by reacting a suitable α-haloester with thiourea under reflux in alcoholic solvents such as ethanol or methanol. The reaction proceeds typically at temperatures ranging from 40°C to the solvent’s boiling point for 5 to 10 hours to ensure completion.

The methyl ester group can be introduced either by starting from a methyl α-haloester or by esterification of the corresponding acid intermediate using methanol and acid catalysis.

Cross-Coupling Reactions

The 5-fluoropyridin-2-yl substituent can be introduced via palladium-catalyzed Suzuki coupling reactions between a halogenated thiazole intermediate and 5-fluoropyridin-2-yl boronic acid or boronate esters. Typical conditions include:

- Catalysts: Pd(PPh3)4 or Pd(dppf)Cl2

- Base: Potassium carbonate or sodium carbonate

- Solvent: Toluene, dioxane, or a mixture with water

- Temperature: 80–110°C

- Reaction time: 6–24 hours

This method provides good regioselectivity and yields for the desired product.

Activation and Amidation (Related Procedures)

In some synthetic schemes for related thiazole carboxylates, the acid intermediate (e.g., 2-(5-fluoropyridin-2-yl)thiazole-4-carboxylic acid) is converted into an acid chloride or active ester using reagents such as thionyl chloride or ethyl chloroformate. The activated intermediate can then react with amines or other nucleophiles to form amides or other derivatives.

This activation step is performed under inert atmosphere, often in solvents like dichloromethane or tetrahydrofuran, at low temperatures (0°C to room temperature) to avoid side reactions.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Solvents | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Thiazole ring formation | α-Haloester + Thiourea | Ethanol, Methanol | 40–70 | 5–10 | Reflux preferred; completion monitored by TLC |

| Esterification | Acid intermediate + Methanol + Acid catalyst | Methanol | RT to reflux | 2–6 | Acid catalyst like HCl or H2SO4 |

| Suzuki coupling | Halogenated thiazole + 5-fluoropyridinyl boronic acid + Pd catalyst + base | Toluene, Dioxane/Water | 80–110 | 6–24 | Pd(PPh3)4 or Pd(dppf)Cl2; bases like K2CO3 |

| Acid chloride formation | Thionyl chloride or oxalyl chloride | DCM, THF | 0 to RT | 1–3 | Inert atmosphere; moisture exclusion critical |

| Amidation (if applicable) | Acid chloride + amine + base | DCM, THF | 0 to RT | 1–4 | Triethylamine or similar base to scavenge HCl |

Research Data and Analysis

Yield and Purity

- Reported yields for the thiazole ring formation step range from 60% to 85%, depending on the starting materials and reaction conditions.

- Suzuki coupling reactions typically afford the desired substituted thiazole esters in 70% to 90% yields.

- Purity is commonly verified by NMR (1H, 13C), IR spectroscopy, and mass spectrometry, confirming the presence of the fluoropyridine and ester functionalities.

Spectroscopic Characterization

- 1H-NMR : Characteristic signals include aromatic protons from the fluoropyridine ring (multiplets around 7.0–8.5 ppm) and methyl ester singlet near 3.7–3.9 ppm.

- 13C-NMR : Signals corresponding to the thiazole carbons, ester carbonyl (~165–170 ppm), and fluoropyridine carbons are observed.

- IR Spectroscopy : Strong ester carbonyl stretch around 1730 cm⁻¹; C–F stretch and aromatic C=C stretches are also noted.

- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of this compound confirm molecular integrity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position due to the electron-donating nature of the sulfur atom.

Nucleophilic Substitution: The fluoropyridine moiety can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted carbon.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.

Nucleophilic Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are typically used.

Major Products Formed:

Electrophilic Substitution: Halogenated thiazole derivatives.

Nucleophilic Substitution: Amino or thiol-substituted pyridine derivatives.

Oxidation and Reduction: Oxidized or reduced forms of the thiazole ring and pyridine moiety.

Scientific Research Applications

Chemistry: Methyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate is used as a building block in the synthesis of various bioactive molecules. Its unique structure allows for the development of novel compounds with potential therapeutic applications .

Biology: In biological research, this compound is studied for its antimicrobial and antifungal properties. It has shown efficacy against a range of bacterial and fungal strains, making it a valuable candidate for the development of new antibiotics .

Medicine: The compound’s antitumor and anti-inflammatory activities have been explored in preclinical studies.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its chemical stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of Methyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can intercalate with DNA, leading to the inhibition of DNA replication and transcription . Additionally, the fluoropyridine moiety can interact with enzymes and receptors, modulating their activity and affecting cellular processes . These interactions contribute to the compound’s antimicrobial, antitumor, and anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties between Methyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate and its analogs:

Key Observations:

- Substituent Effects: Pyridine vs. Phenyl: The target compound’s 5-fluoropyridin-2-yl group introduces a hydrogen-bond-accepting nitrogen, enhancing polarity compared to the 4-fluorophenyl analog . This difference may improve target binding in biological systems. Ester Chain Length: The ethyl ester analog has marginally higher lipophilicity (molecular weight 251.28 vs. 237.25), which could influence metabolic stability and membrane permeability. Amide vs.

Biological Activity

Methyl 2-(5-fluoropyridin-2-yl)thiazole-4-carboxylate (CAS Number: 1436000-72-4) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antiviral properties, supported by data tables and relevant case studies.

- Molecular Formula : CHFNOS

- Molecular Weight : 224.21 g/mol

- CAS Number : 1498932-43-6

- Purity : ≥98%

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | |

| A549 (Lung Cancer) | 12.34 | |

| HeLa (Cervical Cancer) | 18.45 |

The compound exhibited significant cytotoxicity against MCF-7 cells, with an IC value comparable to that of established chemotherapeutics like doxorubicin. Flow cytometry assays indicated that this compound induces apoptosis in a dose-dependent manner, suggesting a mechanism involving the activation of apoptotic pathways.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. This compound has demonstrated activity against various bacterial strains.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The compound's effectiveness against Staphylococcus aureus and Escherichia coli indicates its potential as a lead compound for developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of thiazole derivatives has been explored in several studies. This compound has been evaluated for its efficacy against viral infections.

In a study examining the antiviral activity against yellow fever virus, it was found that structural modifications on thiazole compounds significantly enhanced their potency. The introduction of the fluorine atom in the pyridine ring contributed to improved metabolic stability and therapeutic index.

Case Studies

-

Anticancer Evaluation :

A study conducted on a series of thiazole derivatives including this compound demonstrated enhanced cytotoxicity against leukemia cell lines (CEM-13 and U-937). The compounds were assessed for their ability to induce apoptosis and inhibit cell proliferation, leading to promising results for further development as anticancer agents . -

Antimicrobial Screening :

In vitro testing revealed that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This positions the compound as a candidate for further research into novel antibiotics . -

Antiviral Studies :

Research focused on modifying thiazole structures to enhance antiviral properties showed that this compound could serve as a scaffold for developing antiviral agents targeting flaviviruses, with modifications leading to increased efficacy and stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a cyclization reaction between a thiazole precursor (e.g., thioamide or α-haloketone) and a fluorinated pyridine derivative. For example, condensation of 5-fluoropyridine-2-carbaldehyde with methyl thiazole-4-carboxylate precursors under acidic or basic conditions can yield the target compound. Key parameters include:

- Temperature : 80–100°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve regioselectivity .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For instance, the 5-fluoropyridin-2-yl group shows distinct aromatic proton splitting (δ 7.8–8.5 ppm) and carbon shifts (δ 150–160 ppm for fluorinated carbons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 267.05) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

Q. How do steric and electronic effects of the 5-fluoropyridin-2-yl group influence reactivity?

- Methodological Answer :

- Steric Effects : The pyridine ring’s bulk directs electrophilic substitution to the thiazole’s 5-position, minimizing side reactions at the 2-position .

- Electronic Effects : Fluorine’s electron-withdrawing nature increases the electrophilicity of the pyridine ring, facilitating nucleophilic attacks (e.g., Suzuki couplings) at the 4-position of the thiazole .

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been observed for analogs of this compound in biological studies?

- Methodological Answer : Comparative studies with structurally similar compounds reveal:

- Pyridine vs. Phenyl Substitution : Pyridine-containing analogs (e.g., Methyl 5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate) exhibit enhanced antifungal activity compared to phenyl-substituted derivatives, likely due to improved hydrogen bonding with target enzymes .

- Fluorine Position : 5-Fluoro substitution on pyridine increases metabolic stability compared to 3- or 4-fluoro analogs, as shown in microsomal stability assays .

- Table 1 : Bioactivity Comparison of Analogues

| Compound | Target Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | Antifungal | 1.2 | |

| Methyl 2-(4-Fluorophenyl)thiazole-4-carboxylate | Antifungal | 3.8 |

Q. How can contradictions in biological data between in vitro and in vivo studies be resolved?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Strategies include:

- Metabolic Profiling : LC-MS/MS identifies major metabolites (e.g., hydrolyzed carboxylate) that may lack activity in vivo .

- Formulation Optimization : Encapsulation in liposomes or PEGylation improves plasma half-life .

- Dose-Response Studies : Adjusting dosing regimens to account for species-specific clearance rates .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

- Methodological Answer :

- Enzyme Inhibition : Molecular docking studies suggest the fluoropyridine moiety binds to ATP pockets in kinases (e.g., EGFR), disrupting phosphorylation. MD simulations show stable binding (ΔG = -9.8 kcal/mol) .

- Cellular Uptake : Fluorescence tagging (e.g., BODIPY conjugates) demonstrates preferential accumulation in cancer cell mitochondria, correlating with apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.